molecular formula C16H19NO4 B2521238 Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone CAS No. 2034307-06-5

Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

Cat. No. B2521238
CAS RN: 2034307-06-5
M. Wt: 289.331
InChI Key: RIDOFYNVHTZPFO-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It has been studied for its potential anticancer properties .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This process involves the fusion of heteroaryl moieties to the 1-benzo[1,3]dioxol-5-yl-indoles .


Molecular Structure Analysis

The molecular structure of this compound is complex. It consists of a benzo[d][1,3]dioxol-5-yl group and a 3-(cyclopropylmethoxy)pyrrolidin-1-yl group . The exact structure can be determined using X-ray crystallography .


Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against various cancer cell lines . The structure-activity relationship study identified several active analogs .


Physical And Chemical Properties Analysis

The compound has the molecular formula C21H18O5 . Its physical and chemical properties can be determined using various spectroscopic techniques .

Scientific Research Applications

Anticancer Activity

Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone: has been investigated for its potential as an anticancer agent. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, two compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.

Lead Ion Sensing

In a different context, (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix were developed as a sensitive and selective Pb2+ sensor . This electrochemical approach allowed for the detection of lead ions under ambient conditions .

Mechanism of Action

The compound’s mechanism of action is related to its anticancer properties. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Safety and Hazards

The compound may be irritating to the eyes, skin, and respiratory tract . Proper safety measures should be taken when handling it, such as wearing protective gloves, eye protection, and respiratory protection .

Future Directions

The compound and its analogs may serve as a template for further optimization to develop more active anticancer molecules . Further studies are needed to understand the structure-activity relationships of these molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-16(12-3-4-14-15(7-12)21-10-20-14)17-6-5-13(8-17)19-9-11-1-2-11/h3-4,7,11,13H,1-2,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDOFYNVHTZPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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